Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate is a complex organic compound characterized by its unique structure, which includes two chlorinated and fluorinated phenyl groups attached to a central butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl acetoacetate with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of ethyl acetoacetate, making it more nucleophilic and reactive towards the benzyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorinated and fluorinated phenyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate can be compared to other similar compounds, such as:
Ethyl 2,2-bis[(2-chlorophenyl)methyl]-3-oxobutanoate: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
Ethyl 2,2-bis[(2-fluorophenyl)methyl]-3-oxobutanoate: Lacks the chlorine atoms, which can also influence its chemical properties and interactions.
Ethyl 2,2-bis[(2-bromophenyl)methyl]-3-oxobutanoate:
These comparisons highlight the unique features of this compound, particularly the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F2O3/c1-3-27-19(26)20(12(2)25,10-13-15(21)6-4-8-17(13)23)11-14-16(22)7-5-9-18(14)24/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFPGIXLEWDVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.